Picolyl chloride hydrochloride

Description

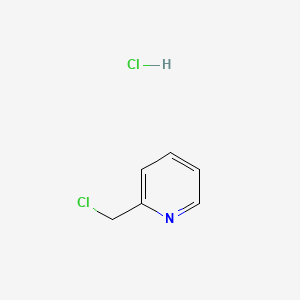

2-(chloromethyl)pyridine hydrochloride is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid. It is a hydrochloride and a pyridinium salt. It contains a 2-(chloromethyl)pyridinium.

Properties

IUPAC Name |

2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRGPPMXHGKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN.ClH, C6H7Cl2N | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4377-33-7 (Parent) | |

| Record name | 2-(Chloromethyl)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020308 | |

| Record name | 2-(Chloromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline] | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Chloromethyl)pyridine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6959-47-3, 110656-58-1 | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picolyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6959-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)pyridine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006959473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, (chloromethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110656581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)pyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROMETHYLPYRIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNI4417KX0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

257 to 261 °F (NTP, 1992), 166-173 °C | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4120 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Versatile Pyridinium Building Block

An In-depth Technical Guide to the Chemical Properties and Applications of Picolyl Chloride Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This compound, existing as three distinct positional isomers—2-, 3-, and 4-picolyl chloride hydrochloride—represents a class of highly valuable and reactive chemical intermediates. These compounds are structurally characterized by a chloromethyl group attached to a pyridine ring, which is present as its hydrochloride salt. This salt form enhances the compound's stability and handling characteristics compared to its free base form. For drug development professionals and organic chemists, this compound serves as a cornerstone reagent for introducing the pyridylmethyl moiety into a wide array of molecular scaffolds. Its utility spans the synthesis of pharmaceuticals, the development of advanced agrochemicals, and the creation of specialized ligands for coordination chemistry and materials science.[1][2][3] This guide provides an in-depth exploration of its chemical properties, reactivity, synthesis, and critical applications, grounded in practical, field-proven insights.

Part 1: Core Physicochemical Properties of this compound Isomers

The position of the chloromethyl group on the pyridine ring significantly influences the steric and electronic properties of each isomer, leading to distinct physical characteristics and reactivity profiles. All three isomers are typically white to off-white or pale yellow crystalline solids.[1][4]

2-Picolyl Chloride Hydrochloride

-

Synonyms: 2-(Chloromethyl)pyridine hydrochloride, 2-Pyridylmethylchloride hydrochloride[5][6]

-

Structure: The chloromethyl group is positioned ortho to the nitrogen atom in the pyridine ring. This proximity influences its reactivity, often facilitating chelation in coordination chemistry.

3-Picolyl Chloride Hydrochloride

-

Structure: The chloromethyl group is in the meta position relative to the ring nitrogen.

4-Picolyl Chloride Hydrochloride

-

Structure: The chloromethyl group is in the para position, the furthest from the ring nitrogen.

Data Summary: Physicochemical Properties

The following table summarizes and compares the key quantitative data for the three isomers of this compound.

| Property | 2-Picolyl Chloride HCl | 3-Picolyl Chloride HCl | 4-Picolyl Chloride HCl |

| CAS Number | 6959-47-3[6][10] | 6959-48-4[4][7][8] | 1822-51-1[1][11] |

| Molecular Formula | C₆H₆ClN · HCl (C₆H₇Cl₂N)[5][6][12] | C₆H₆ClN · HCl (C₆H₇Cl₂N)[7][13] | C₆H₆ClN · HCl (C₆H₇Cl₂N)[1][14] |

| Molecular Weight | 164.03 g/mol [6] | 164.03 g/mol [7] | 164.04 g/mol [1][14] |

| Appearance | Off-white to yellow-green or light brown crystalline solid/mass[6][12] | White to pale brown or beige solid/needles[4][7] | White to off-white or yellow-orange crystalline solid/powder[1][14] |

| Melting Point | 119-127°C[12][15] | 137-143°C[4][7] | 160-173°C[9][11][14][16] |

| Solubility | Soluble in water[6][17][18] | Data not widely specified, but expected to be water-soluble. | Soluble in water and various organic solvents[1][11] |

Part 2: Reactivity, Stability, and Mechanistic Causality

The primary locus of reactivity in this compound is the benzylic carbon of the chloromethyl group. This carbon is electrophilic and highly susceptible to nucleophilic attack, making the molecule an excellent alkylating agent for introducing the pyridylmethyl group.[19]

Nucleophilic Substitution: The Core Reaction

The chloride ion is a good leaving group, facilitating Sₙ2-type reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. The hydrochloride form ensures that the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack and prevents the free base from acting as a competing nucleophile in intermolecular reactions.

Logical Relationship: General Nucleophilic Substitution

Caption: General Sₙ2 mechanism for this compound.

Stability and Incompatibilities: A Self-Validating System

The stability of this compound is a critical consideration for both storage and reaction setup.

-

Hygroscopicity: The compound is hygroscopic, readily absorbing moisture from the air.[5][7][8][14] This is a self-validating concern; exposure to water can lead to slow hydrolysis, forming the corresponding pyridylmethanol and HCl, thus reducing the yield of the desired alkylation product. Therefore, handling and storage under anhydrous conditions (e.g., under an inert atmosphere like nitrogen or argon) are imperative.

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[4][5][10]

-

Causality (Bases): Strong bases will deprotonate the pyridinium ion to form the neutral 2-(chloromethyl)pyridine free base. This free base is significantly less stable and can readily undergo self-polymerization or other side reactions. This reactivity dictates the choice of base in alkylation reactions; a non-nucleophilic, hindered base is often preferred to selectively facilitate the desired reaction without consuming the reagent.

-

Causality (Oxidizing Agents): The pyridine ring and chloromethyl group can be oxidized, leading to decomposition.

-

-

Thermal Decomposition: When heated to decomposition, it releases toxic and corrosive fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[6][8][10]

Part 3: Synthesis and Analytical Characterization

Reference Protocol: Synthesis from 2-Pyridylmethanol

A common and reliable method for synthesizing this compound involves the chlorination of the corresponding pyridylmethanol (picolyl alcohol) with thionyl chloride (SOCl₂).[20] This protocol is effective because thionyl chloride converts the hydroxyl group into an excellent leaving group, which is then displaced by a chloride ion in situ.

Step-by-Step Methodology:

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl and SO₂ byproducts).

-

Reagent Charging: Charge the flask with thionyl chloride (SOCl₂, ~3-4 equivalents). Cool the flask in an ice bath (0°C).

-

Substrate Addition: Slowly add a solution of 2-pyridylmethanol (1 equivalent) to the stirred thionyl chloride over a period of 1-2 hours, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture. Carefully remove the excess thionyl chloride under reduced pressure (vacuum distillation). The resulting solid residue is the crude 2-picolyl chloride hydrochloride.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as acetone or an ethanol/ether mixture, to yield the final product.[21]

Experimental Workflow: Synthesis of Picolyl Chloride HCl

Caption: Workflow for synthesis via thionyl chloride.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is employed.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure by observing the characteristic chemical shifts and coupling constants of the aromatic protons on the pyridine ring and the singlet for the -CH₂Cl protons. ¹³C NMR can be used to identify all unique carbon atoms in the molecule.[22]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to confirm the presence of key functional groups and the overall fingerprint of the molecule.

-

Mass Spectrometry (MS): MS provides the molecular weight of the free base (after deprotonation and loss of HCl) and its fragmentation pattern, confirming the elemental composition.[22]

Part 4: Field-Proven Applications in Synthesis

The utility of this compound is demonstrated across multiple scientific disciplines.

-

Pharmaceutical Synthesis: It is a key building block for numerous active pharmaceutical ingredients (APIs). For instance, it is used in synthesizing analgesics, anti-inflammatory agents, and kinase inhibitors like (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-one derivatives which act as Polo-like kinase 4 (PLK4) inhibitors.[2][4][5]

-

Coordination Chemistry and Catalysis: The pyridyl nitrogen and a second donor atom introduced via the chloromethyl group can form stable chelate rings with metal ions. This makes this compound a precursor for synthesizing bidentate and polydentate ligands used in catalysis and the development of imaging agents, such as Zn²⁺-sensitive MRI contrast agents.[2][23]

-

Materials Science: It is employed to create functionalized polymers. The introduction of the pyridine moiety can enhance properties like adhesion, thermal stability, or metal-binding capacity for applications in coatings and specialized resins.[2]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of novel pesticides and herbicides, where the pyridine ring is a common toxophore.[2]

Part 5: Mandatory Safety, Handling, and Storage Protocol

This compound is a hazardous chemical that demands strict adherence to safety protocols. It is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[7][8][10][24]

Data Summary: GHS Hazard and Precautionary Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Danger | H302: Harmful if swallowed.[5][10] |

| Skin Corrosion | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[5][8][10] |

| Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[10] |

| STOT, Single Exposure | GHS07 | Danger | H335: May cause respiratory irritation.[10] |

Step-by-Step Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[10][25]

-

Personal Protective Equipment (PPE):

-

Dispensing and Weighing: Conduct all transfers in the fume hood. If weighing outside a ventilated enclosure, use a balance with a draft shield. Avoid generating dust.

-

Spill Response:

-

Small Spills: Dampen the solid spill material with water, then carefully transfer the dampened material to a suitable, labeled container for hazardous waste. Use absorbent paper dampened with water to clean the area.[17]

-

Large Spills: Evacuate the area and call emergency personnel.

-

-

Waste Disposal: Dispose of all waste materials (including contaminated PPE) in a sealed, properly labeled container according to local, state, and federal regulations.[10][25]

Storage Protocol

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10][25]

-

To mitigate its hygroscopic and air-sensitive nature, store under an inert atmosphere (e.g., nitrogen or argon).[5][10]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[4][5][10]

Conclusion

This compound, in its three isomeric forms, is a powerful and versatile electrophilic building block. A thorough understanding of its distinct physicochemical properties, reactivity, and stringent handling requirements is paramount for its safe and effective use. For the medicinal chemist, materials scientist, or process development professional, mastering the application of this reagent opens pathways to novel molecular architectures and functional materials, underscoring its enduring importance in modern chemical synthesis.

References

-

Cole-Parmer. Material Safety Data Sheet - 3-Picolyl chloride hydrochloride. [Link]

-

ChemBK. (2024-04-09). 4-Picolyl chloride hydrochloride. [Link]

-

Jubilant Ingrevia Limited. (2024-03-07). 2-Picolylchloride Hydrochloride Safety Data Sheet. [Link]

-

PubChem. This compound. [Link]

-

Chemsrc. (2025-08-21). 4-Picolyl chloride hydrochloride(CAS#:1822-51-1). [Link]

-

Discovery Fine Chemicals. 2-Picolyl Chloride Hydrochloride - 6959-47-3. [Link]

-

Wiley-VCH. 2-(Chloromethyl)pyridine hydrochloride - SpectraBase. [Link]

-

precisionFDA. 3-CHLOROMETHYLPYRIDINE HYDROCHLORIDE. [Link]

- Google Patents. (2020-04-24). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

ChemBK. (2022-10-16). 2-Picolyl chloride hydrochloride. [Link]

-

Wikipedia. 2-Chloromethylpyridine. [Link]

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. [Link]

-

PubChem. Picolyl chloride. [Link]

Sources

- 1. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 4377-33-7: Picolyl chloride | CymitQuimica [cymitquimica.com]

- 4. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. This compound | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Picolyl chloride hydrochloride | 1822-51-1 [chemnet.com]

- 10. fishersci.com [fishersci.com]

- 11. chembk.com [chembk.com]

- 12. 2-Picolyl chloride hydrochloride, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 13. GSRS [precision.fda.gov]

- 14. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. 2-(Chloromethyl)pyridine Hydrochloride | 6959-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. 4-Picolyl chloride hydrochloride | CAS#:1822-51-1 | Chemsrc [chemsrc.com]

- 17. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. chembk.com [chembk.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 21. prepchem.com [prepchem.com]

- 22. spectrabase.com [spectrabase.com]

- 23. discofinechem.com [discofinechem.com]

- 24. 3-Picolyl chloride hydrochloride, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 25. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Picolyl Chloride Hydrochloride

Introduction

3-Picolyl chloride hydrochloride, also known by its synonym 3-(chloromethyl)pyridine hydrochloride, is a pivotal reagent in the landscape of modern organic synthesis and pharmaceutical development.[1] Its unique chemical architecture, featuring a pyridine ring activated by a chloromethyl group, renders it a versatile building block for the construction of complex molecular frameworks.[1] This guide provides an in-depth exploration of 3-picolyl chloride hydrochloride, from its fundamental chemical and physical properties to its critical applications, synthesis, and safe handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis, offering expert insights and practical methodologies.

Core Chemical Identity and Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the number 6959-48-4 to 3-picolyl chloride hydrochloride.[2][3][4][5][6][7][8] This unique identifier ensures global consistency in its designation across scientific literature, patents, and regulatory documents.

Molecular Structure and Physicochemical Data

The molecular formula of 3-picolyl chloride hydrochloride is C6H7Cl2N, and its molecular weight is 164.03 g/mol .[2][9] The structure consists of a pyridine ring substituted at the 3-position with a chloromethyl group, with the pyridine nitrogen protonated to form a hydrochloride salt. This salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Properties of 3-Picolyl Chloride Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 6959-48-4 | [2][3][4][5][6][7][8] |

| Molecular Formula | C6H7Cl2N | [2] |

| Molecular Weight | 164.03 g/mol | [2][4][9] |

| Appearance | White to pale brown or beige crystalline needles or powder | [2][7][10] |

| Melting Point | 137-143 °C | [2][10] |

| Solubility | Soluble in water | [10] |

| Synonyms | 3-(Chloromethyl)pyridine hydrochloride, 3-Pyridylmethyl chloride hydrochloride | [3][5][7][10][11][12] |

Synthesis of 3-Picolyl Chloride Hydrochloride: A Mechanistic Perspective

The synthesis of 3-picolyl chloride hydrochloride is a critical process that dictates its purity and suitability for downstream applications. A common and efficient method involves the reaction of 3-pyridyl carbinol (3-pyridinemethanol) with thionyl chloride (SOCl2).[13] This reaction is typically performed in an inert organic solvent, such as toluene.[13]

Reaction Mechanism

The underlying mechanism involves the conversion of the primary alcohol group of 3-pyridyl carbinol into a good leaving group, which is subsequently displaced by a chloride ion.

Diagram 1: Synthesis of 3-Picolyl Chloride Hydrochloride from 3-Pyridyl Carbinol

Caption: Major applications of 3-picolyl chloride hydrochloride.

Safety, Handling, and Storage

Due to its reactive nature, proper handling and storage of 3-picolyl chloride hydrochloride are crucial to ensure the safety of laboratory personnel and the integrity of the compound.

Hazard Identification

3-Picolyl chloride hydrochloride is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. [3][4][12][14]It is also suspected of causing genetic defects and is corrosive to metals. [3][4] Table 2: GHS Hazard Information

| Hazard Statement | GHS Code | Source(s) |

| Harmful if swallowed | H302 | [3][4] |

| Causes severe skin burns and eye damage | H314 | [3][4][12][14] |

| Suspected of causing genetic defects | H341 | [4] |

| May be corrosive to metals | H290 | [3] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [4][6][7]In case of dust formation, use a suitable respirator. [6][7]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [6][11]* Safe Handling Practices: Avoid contact with skin, eyes, and clothing. [6][11]Do not eat, drink, or smoke when using this product. [3][6]Wash hands thoroughly after handling. [6]

Storage and Incompatibility

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [14]It is hygroscopic and should be protected from moisture. [3][7]Store under an inert atmosphere. [3]* Incompatibilities: 3-Picolyl chloride hydrochloride is incompatible with strong oxidizing agents and strong bases. [2]

Analytical Characterization

The purity and identity of 3-picolyl chloride hydrochloride can be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of the compound. [3][5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the chemical structure of the molecule. [15]* Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

3-Picolyl chloride hydrochloride (CAS No. 6959-48-4) is a cornerstone reagent for chemists and pharmaceutical scientists. Its utility as a versatile building block, coupled with well-established synthetic routes, ensures its continued importance in the development of novel therapeutics and other advanced materials. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

Material Safety Data Sheet - 3-Picolyl chloride hydrochloride - Cole-Parmer. (n.d.). Retrieved from [Link]

-

Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]

- US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Picolyl chloride hydrochloride | 6959-48-4 [chemicalbook.com]

- 3. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | TCI AMERICA [tcichemicals.com]

- 4. 3-(Chloromethyl)pyridine 96 6959-48-4 [sigmaaldrich.com]

- 5. 3-(Chloromethyl)pyridine Hydrochloride | 6959-48-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 3-Picolyl chloride hydrochloride | 6959-48-4 [m.chemicalbook.com]

- 9. This compound | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. 3-Picolyl chloride hydrochloride, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 14. fishersci.com [fishersci.com]

- 15. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR [m.chemicalbook.com]

4-picolyl chloride hydrochloride molecular weight

An In-depth Technical Guide to 4-Picolyl Chloride Hydrochloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-picolyl chloride hydrochloride, a critical reagent and intermediate in the pharmaceutical and chemical industries. The document delves into the fundamental physicochemical properties, including a detailed analysis of its molecular weight. Furthermore, it outlines a standard synthesis protocol and discusses essential analytical techniques for quality control and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, process development, and manufacturing.

Introduction: The Significance of 4-Picolyl Chloride Hydrochloride

4-Picolyl chloride hydrochloride, also known by its systematic name 4-(chloromethyl)pyridine hydrochloride, is a versatile organic compound widely employed as a building block in the synthesis of a diverse range of molecules.[1] Its pyridine ring structure and the reactive chloromethyl group make it a valuable precursor for introducing the 4-pyridylmethyl moiety in the development of pharmaceuticals and agrochemicals.[1] A thorough understanding of its chemical and physical properties is paramount for its effective and safe utilization in research and development as well as in large-scale production.

Physicochemical Properties

A precise understanding of the physicochemical properties of 4-picolyl chloride hydrochloride is fundamental for its application in chemical synthesis and analysis. These properties dictate its reactivity, solubility, and stability.

Molecular Weight and Formula

The molecular weight of 4-picolyl chloride hydrochloride is a critical parameter for stoichiometric calculations in chemical reactions. It is consistently reported as 164.03 g/mol or 164.04 g/mol .[2][3][4] This slight variation can be attributed to differences in the atomic weights used for the constituent elements.

The empirical formula for 4-picolyl chloride hydrochloride can be represented as C6H6ClN·HCl or C6H7Cl2N.[3][4][5]

Table 1: Key Physicochemical Properties of 4-Picolyl Chloride Hydrochloride

| Property | Value | Source(s) |

| Molecular Weight | 164.03 g/mol / 164.04 g/mol | [2][3][4] |

| Molecular Formula | C6H6ClN·HCl / C6H7Cl2N | [3][4][5] |

| CAS Number | 1822-51-1 | [2][3][6] |

| Appearance | White to yellow or orange crystalline powder | [3] |

| Melting Point | 165-173 °C (lit.) | [3][5] |

| Solubility | Soluble in water (750 g/L at 20 °C) | [3][5] |

| Synonyms | 4-(Chloromethyl)pyridine hydrochloride, 4-Picolyl chloride HCl | [2][4][7] |

Structural Representation

The molecular structure of 4-picolyl chloride hydrochloride consists of a pyridine ring substituted at the 4-position with a chloromethyl group. The nitrogen atom of the pyridine ring is protonated by hydrochloric acid, forming the hydrochloride salt.

Figure 2: General workflow for the synthesis of 4-picolyl chloride hydrochloride.

Step-by-Step Experimental Protocol

The following protocol is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and scale.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-pyridinemethanol in a suitable aprotic solvent (e.g., acetonitrile) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. [8]2. Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 0-10 °C, to manage the exothermic reaction. [8]3. Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a suitable reagent, such as water or a saturated sodium bicarbonate solution, to neutralize any excess thionyl chloride. The product is then extracted into an appropriate organic solvent.

-

Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system to yield pure 4-picolyl chloride hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-picolyl chloride hydrochloride is crucial for its intended applications. A combination of analytical techniques is employed for comprehensive characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of 4-picolyl chloride hydrochloride. A typical method would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Identity Confirmation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are invaluable for confirming the molecular structure of 4-picolyl chloride hydrochloride. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. The exact mass can be used to confirm the elemental composition. [8]

Safety and Handling

4-Picolyl chloride hydrochloride is a hazardous substance and must be handled with appropriate safety precautions. [6][9]

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. [6][9]It is also corrosive. [9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. [6]* Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [6]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [3]The compound is hygroscopic and should be protected from moisture. [3]

Conclusion

This technical guide has provided a detailed examination of 4-picolyl chloride hydrochloride, with a focus on its molecular weight and other critical properties. The information presented on its synthesis, analytical characterization, and safe handling is intended to equip researchers and professionals with the necessary knowledge for its effective utilization in their scientific endeavors. Adherence to the outlined protocols and safety measures is essential for achieving reliable results and ensuring a safe laboratory environment.

References

-

ChemBK. 4-Picolyl chloride hydrochloride. [Link]

-

Chemsrc. 4-Picolyl chloride hydrochloride | CAS#:1822-51-1. [Link]

-

Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. [Link]

-

PubChem. 4-(Chloromethyl)pyridine. [Link]

- Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Chem Service. (2019-10-23). SAFETY DATA SHEET. [Link]

Sources

- 1. CAS 1822-51-1: 4-Picolyl chloride hydrochloride [cymitquimica.com]

- 2. 4-(Chloromethyl)pyridine hydrochloride - 4-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 3. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Picolyl chloride hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. 1822-51-1 CAS MSDS (4-(Chloromethyl)pyridine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

An In-depth Technical Guide to the Solubility of Picolyl Chloride Hydrochloride in Organic Solvents

For researchers, medicinal chemists, and professionals in drug development, understanding the solubility of reagents is a cornerstone of successful experimental design and process development. Picolyl chloride hydrochloride, a versatile building block, exists as three structural isomers: 2-(chloromethyl)pyridine hydrochloride, 3-(chloromethyl)pyridine hydrochloride, and 4-(chloromethyl)pyridine hydrochloride. The position of the chloromethyl group significantly influences the molecule's physical and chemical properties, including its solubility profile. This guide provides a comprehensive analysis of the solubility of these isomers in common organic solvents, blending available quantitative data with expert insights grounded in physical organic chemistry.

The Critical Role of Solubility in Synthetic Chemistry

The choice of solvent is paramount in any chemical synthesis. A solvent not only dissolves reactants to enable their interaction in the liquid phase but also influences reaction rates, equilibria, and even the stereochemical outcome. For a salt like this compound, solubility is governed by the solvent's ability to overcome the lattice energy of the crystal and solvate the resulting pyridinium cation and chloride anion. Poor solubility can lead to low reaction yields, difficult purification, and challenges in formulation. Conversely, a thorough understanding of solubility allows for the optimization of reaction conditions, leading to more efficient and reproducible outcomes.

Understanding the Physicochemical Properties of this compound Isomers

This compound is an amine salt. The pyridine nitrogen is protonated, forming a pyridinium cation with a chloride counter-ion. This ionic character dominates its solubility behavior. The molecule also possesses a nonpolar aromatic ring and a reactive chloromethyl group. The interplay between the polar, ionic pyridinium chloride moiety and the less polar substituted benzene ring dictates its solubility in a given solvent.

The fundamental principle governing solubility is "like dissolves like."[1] This means that polar solutes, like this compound, will have higher solubility in polar solvents. The ability of a solvent to engage in strong intermolecular interactions, such as ion-dipole interactions and hydrogen bonding, is crucial for dissolving these salts.

Factors Influencing Solubility:

-

Solvent Polarity: Highly polar solvents are better at solvating the pyridinium cation and the chloride anion, leading to higher solubility.

-

Hydrogen Bonding: Protic solvents (e.g., water, alcohols) can act as hydrogen bond donors to the chloride anion and the nitrogen of the pyridine ring (in its free base form in equilibrium), while aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the positive and negative charges of the ions from each other, facilitating their separation and dissolution.

Quantitative and Qualitative Solubility Data of this compound Isomers

While comprehensive quantitative solubility data for all three isomers across a wide range of organic solvents is not extensively available in the public domain, this guide compiles the known values and provides expert-driven qualitative assessments.

| Isomer | Solvent | Solubility | Temperature (°C) | Source |

| 2-(chloromethyl)pyridine HCl | Water | ≥100 mg/mL | 22 | [2] |

| 95% Ethanol | 100 mg/mL | Not Specified | [3][4] | |

| Methanol | Freely Soluble | Not Specified | [2] | |

| DMSO | 50 mg/mL | Not Specified | ||

| Acetone | 10-50 mg/mL | Not Specified | [3][4] | |

| 3-(chloromethyl)pyridine HCl | Water | ≥100 mg/mL | 19 | |

| Acetonitrile | Soluble | 80 | [5] | |

| 4-(chloromethyl)pyridine HCl | Water | 750 mg/mL | 20 | [1][6][7][8] |

| Methanol | Soluble | Not Specified | [9][10] | |

| DMSO | Soluble | Not Specified | [9][10] |

Analysis and Expert Insights on Solubility Trends:

-

High Solubility in Polar Protic Solvents (Water, Methanol, Ethanol): As the data indicates, all three isomers exhibit high solubility in water.[1][2][6][7][8] This is expected due to the ionic nature of the hydrochloride salt and the ability of water to form strong hydrogen bonds and ion-dipole interactions. Similarly, high solubility is observed or predicted in lower-chain alcohols like methanol and ethanol.[2][3][4] These solvents have a polar hydroxyl group that can effectively solvate the ions.

-

Good Solubility in Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Solvents like DMSO and DMF are highly polar and have high dielectric constants, making them excellent solvents for many salts.[11] The quantitative data for the 2-isomer in DMSO (50 mg/mL) confirms this. It is anticipated that all three isomers will show good to excellent solubility in DMSO and DMF. Acetonitrile is a polar aprotic solvent, but it is less polar than DMSO and DMF. The observation that the 3-isomer is soluble in hot acetonitrile suggests that solubility may be moderate at room temperature and can be increased with heating.

-

Moderate to Low Solubility in Less Polar Solvents (Acetone, Ethyl Acetate, Dichloromethane, THF): The solubility of the 2-isomer in acetone (10-50 mg/mL) indicates that as the solvent polarity decreases, the solubility of these salts also decreases.[3][4] It is predicted that the solubility in other moderately polar solvents like ethyl acetate and dichloromethane will be in a similar range or lower. Tetrahydrofuran (THF) is even less polar, and the solubility is expected to be low.

-

Very Low to Insoluble in Nonpolar Solvents (Toluene, Hexanes): In nonpolar solvents such as toluene and hexanes, which lack the ability to form strong interactions with ions, the this compound isomers are expected to be sparingly soluble to insoluble. The energy required to overcome the crystal lattice energy would not be compensated by the weak van der Waals interactions with these solvents.

The relationship between solvent properties and the dissolution of this compound can be visualized as follows:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]

- 3. 2-(Chloromethyl)pyridine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-(Chloromethyl)pyridine hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. 6959-48-4 | 3-(Chloromethyl)pyridine HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 6. cacheby.com [cacheby.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(Chloromethyl)pyridine HCl | CAS#:6959-47-3 | Chemsrc [chemsrc.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

picolyl chloride hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of Picolyl Chloride Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Reagent Integrity

This compound, a class of compounds encompassing 2-, 3-, and 4-(chloromethyl)pyridine hydrochloride isomers, serves as a pivotal reactive intermediate in modern organic synthesis. These compounds are extensively used as alkylating agents to introduce the picolyl moiety into a wide range of molecules, forming the backbone of numerous pharmaceuticals, agrochemicals, and specialty materials.[1][2] The inherent reactivity of the chloromethyl group, while synthetically advantageous, also renders the molecule susceptible to degradation. Ensuring the chemical integrity of this compound is paramount; the presence of degradants can lead to inconsistent reaction yields, the formation of unwanted byproducts, and compromised purity of the final product. This guide provides a comprehensive overview of the stability profile, degradation mechanisms, and scientifically grounded protocols for the optimal storage and handling of this compound, ensuring its reliable performance in research and development settings.

Physicochemical Properties: A Comparative Overview

This compound is a crystalline solid whose specific properties can vary slightly depending on the position of the chloromethyl group on the pyridine ring. It is crucial for researchers to be aware of the specific isomer they are working with.

| Property | 2-Picolyl Chloride HCl | 3-Picolyl Chloride HCl | 4-Picolyl Chloride HCl |

| Synonym | 2-(Chloromethyl)pyridine HCl | 3-(Chloromethyl)pyridine HCl | 4-(Chloromethyl)pyridine HCl |

| CAS Number | 6959-47-3[3] | 6959-48-4[4] | 1822-51-1[5] |

| Molecular Formula | C₆H₇Cl₂N[6] | C₆H₇Cl₂N | C₆H₇Cl₂N[5] |

| Molecular Weight | 164.03 g/mol [6] | 164.03 g/mol | 164.04 g/mol [5] |

| Appearance | Yellow-green to light brown crystalline mass[6][7] | Off-white to light yellow powder | Yellow to orange powder[5][8] |

| Melting Point | 120-124 °C[6] | 135-145 °C | 165-173 °C[5][8] |

| Solubility | Soluble in water[6][9] | Data not widely available | Soluble in water |

Core Stability Profile and Degradation Pathways

The stability of this compound is dictated by the electrophilic nature of the carbon atom in the chloromethyl group. The compound is generally stable when stored under optimal conditions, but its integrity is threatened by several key environmental factors.[10]

Inherent Sensitivities

-

Hygroscopicity: This is the most critical factor affecting stability. The compound readily absorbs atmospheric moisture.[5][10][11] This absorbed water can then act as a nucleophile, initiating the primary degradation pathway.

-

Incompatibilities: this compound should be stored away from strong oxidizing agents, with which it can react exothermically, and bases.[10][11] Bases can neutralize the hydrochloride salt, generating the free base form, which may be less stable and more reactive.

Primary Degradation Mechanism: Hydrolysis

The principal degradation route for this compound is hydrolysis. The benzylic-like chloride is a good leaving group, making the methylene carbon susceptible to nucleophilic attack by water. This reaction proceeds via an SN1 or SN2 mechanism, yielding the corresponding (hydroxymethyl)pyridine (picolyl alcohol) and hydrochloric acid. The presence of this alcohol impurity can significantly interfere with subsequent alkylation reactions.

Caption: Primary hydrolysis degradation pathway of picolyl chloride.

Thermal Decomposition

Exposure to high temperatures can cause decomposition, leading to the release of hazardous gases.[12] This process, known as dehydrochlorination at a molecular level, can generate hydrogen chloride gas (HCl), as well as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) from the breakdown of the pyridine ring.[5][11][13][14] It is crucial to avoid overheating the compound during handling or storage.

Recommended Protocols for Storage and Handling

Adherence to strict storage and handling protocols is essential to preserve the integrity of this compound. The primary goal is to mitigate exposure to moisture.

Protocol for Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of the reagent.

-

Container Selection: Store the compound in its original, tightly sealed container. If the original container is compromised, transfer the material to a clean, dry amber glass bottle with a tight-fitting, corrosion-resistant cap.

-

Inert Atmosphere: For maximum stability, flush the headspace of the container with a dry, inert gas such as argon or nitrogen before sealing.[3][15] This displaces atmospheric moisture and oxygen.

-

Controlled Environment: Store the sealed container in a cool, dry, and dark location. Refrigeration at 2-8°C is recommended.[6][8] The storage area should be well-ventilated.

-

Use of Desiccants: Place the primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel), to provide an additional barrier against moisture ingress.[5]

-

Inventory Management: Employ a "first-in, first-out" (FIFO) inventory system. Label containers with the date received and the date opened.

Workflow for Safe Laboratory Handling

This workflow minimizes environmental exposure during routine laboratory use.

Caption: Workflow for handling hygroscopic this compound.

Assessing Stability: Analytical Methodologies

To ensure the quality of this compound, especially for sensitive applications, its purity must be verified. This requires the use of a stability-indicating analytical method, which is a validated quantitative method that can detect changes in the properties of the drug substance over time.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of this compound and quantifying its degradation products.[17] Its high resolution allows for the separation of the active compound from impurities, including the primary picolyl alcohol degradant.

| Analytical Technique | Principle | Advantages for Picolyl Chloride HCl Analysis | Disadvantages |

| HPLC (UV Detection) | Differential partitioning between mobile and stationary phases. | High resolution, sensitivity, and specificity for purity and assay determination. Ideal for non-volatile compounds.[18] | Higher instrumentation and solvent cost. |

| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Provides structural information for definitive identification of unknown degradation products.[17][19] | More complex and expensive than HPLC-UV. |

| Titrimetry (Acid-Base) | Quantitative chemical analysis to determine the concentration of the hydrochloride salt. | Cost-effective and simple for assaying the HCl content.[18] | Not stability-indicating; cannot distinguish between the parent compound and degradants. |

Protocol for a Representative Stability-Indicating HPLC Method

This hypothetical protocol outlines a robust method for determining the purity and stability of this compound.

-

Objective: To develop an HPLC method capable of separating this compound from its potential hydrolysis product, picolyl alcohol.

-

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20mM potassium phosphate, pH 3.0) and acetonitrile. A typical gradient might run from 10% to 70% acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of the specific isomer (e.g., 254 nm or 265 nm).[18]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Forced Degradation Study (Method Validation):

-

To prove the method is stability-indicating, subject samples of this compound to stress conditions:

-

Acid/Base Hydrolysis: Dissolve in 0.1 M HCl and 0.1 M NaOH and heat gently.

-

Oxidative: Dissolve in a dilute solution of hydrogen peroxide.

-

Thermal: Heat the solid material.

-

-

Analyze these stressed samples to ensure that the degradation products are resolved from the parent peak.

-

-

Data Analysis:

-

Calculate the purity of the sample using the area percent method.

-

Assay the sample against the reference standard to determine its potency.

-

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by exposure to atmospheric moisture, leading to hydrolysis. By understanding these degradation pathways and implementing rigorous storage and handling protocols—specifically, maintaining a dry, cool, and inert environment—researchers can ensure the compound's integrity. Regular analytical assessment using a validated, stability-indicating HPLC method is the ultimate confirmation of quality, safeguarding the reliability and reproducibility of synthetic outcomes in drug discovery and development.

References

-

This compound | C6H7Cl2N | CID 23392 . PubChem. Available at: [Link]

-

Material Safety Data Sheet - 3-Picolyl chloride hydrochloride . Cole-Parmer. Available at: [Link]

-

4-Picolyl chloride hydrochloride . ChemBK. (2024-04-09). Available at: [Link]

-

2-Picolyl chloride hydrochloride . ChemBK. (2022-10-16). Available at: [Link]

-

Analytical Techniques In Stability Testing . Separation Science. (2025-03-24). Available at: [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products . LCGC. (2023-01-01). Available at: [Link]

- Synthetic method of 2-chloromethylpyridine hydrochloride. Google Patents (CN111056992A).

-

Degradation of p‐Toluene Sulfonic Acid–Choline Chloride Deep Eutectic Solvent . Chemistry – A European Journal. (2020). Available at: [Link]

-

Development of stability-indicating analytical methods . Trends in Analytical Chemistry. (2014). Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B . ICH. (1996-11-06). Available at: [Link]

-

Proposed degradation pathway for the ChCl:pTSA DES . ResearchGate. Available at: [Link]

-

Degradation pathway of pralidoxime chloride in concentrated acidic solution . Journal of Pharmaceutical Sciences. (1981). Available at: [Link]

-

Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine . High Temperature Materials and Processes. (2002). Available at: [Link]

-

(PDF) Thermal Decomposition of Polyvinyl Chloride for the Removal of Chlorine . ResearchGate. (2002-12-05). Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 4377-33-7: Picolyl chloride | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H7Cl2N | CID 23392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Picolyl chloride hydrochloride(1822-51-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [chemicalbook.com]

- 7. 2-Picolyl chloride hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. chembk.com [chembk.com]

- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Reactivity of Picolyl Chloride Hydrochloride Isomers

Foreword: Understanding Reactivity Beyond the Benzyl Analogue

To the researcher engaged in the intricate world of drug discovery and fine chemical synthesis, the picolyl chlorides—specifically their hydrochloride salts—present a unique set of challenges and opportunities. While structurally similar to benzyl chloride, the introduction of a nitrogen atom into the aromatic ring fundamentally alters the electronic landscape, leading to a fascinating divergence in reactivity among the 2-, 3-, and 4-isomers. The protonation of this nitrogen to form the pyridinium salt further amplifies these differences, creating a system where positional isomerism dictates reaction mechanism and rate.

This guide eschews a conventional, templated approach. Instead, it is structured to build a mechanistic understanding from the ground up. We will first explore the core principles governing the reactivity of these substrates and then apply them to dissect the behavior of each isomer. Our focus will be on the causality behind their reactivity profiles in nucleophilic substitution reactions, providing not just data, but actionable, field-proven insights for the practicing scientist.

The Underlying Principles: A Tale of Two Effects

The reactivity of the picolyl chloride hydrochloride isomers in nucleophilic substitution reactions is a dynamic interplay between the inherent reactivity of a primary, benzylic-like halide and the powerful electronic influence of the pyridinium ring. The positive charge on the nitrogen atom makes it a potent electron-withdrawing group, a fact that is central to understanding the isomers' behavior.

The Inductive Effect: Universal Deactivation

The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) across the sigma bond framework. This effect is distance-dependent and serves to destabilize any developing positive charge on the adjacent methylene carbon (the reaction center). Consequently, any reaction proceeding through a carbocation-like transition state, characteristic of an S(_N)1 mechanism, is inherently disfavored for all three isomers compared to a simple benzyl chloride.[1]

The Mechanistic Crossroads: S(_N)1, S(_N)2, and a Specialized Pathway

Picolyl chlorides, being primary halides, would typically be expected to react via an S(_N)2 mechanism—a concerted, bimolecular process involving backside attack by a nucleophile.[2] However, their benzylic-like nature means that under appropriate conditions (polar protic solvents, weak nucleophiles), an S(_N)1 pathway involving a carbocation intermediate could be accessible.[3] The decisive factor, as we will see, is a third, highly accelerated pathway available only to one isomer: Neighboring Group Participation (NGP) .[4][5]

Diagram 1: The Mechanistic Possibilities This diagram illustrates the potential reaction pathways for a generic electrophile (R-LG) with a nucleophile (Nu).

Caption: Anchimeric assistance by the ortho-nitrogen in 2-picolyl chloride.

4-Picolyl Chloride HCl: A Balance of Inductive and Resonance Effects

The 4-isomer lacks the possibility of NGP. Its reactivity is dictated by the electronic effects of the para-pyridinium group.

-

Inductive Effect: The strong -I effect of the N⁺ atom destabilizes the transition state for both S(_N)1 and S(_N)2 pathways by withdrawing electron density from the reaction center.

-

Resonance Effect (-M): The pyridinium ring can delocalize negative charge, but more importantly in this context, it can stabilize a transition state with carbocationic character through resonance. This is analogous to a benzyl system, where the positive charge can be delocalized into the ring. This effect helps to counteract the powerful inductive pull, making the 4-isomer more reactive than the 3-isomer.

A study on the analogous α-chloro-substituted pyridones found the 4-isomer to be over five times more reactive than the 2-isomer in hydrolysis, attributing this to the greater polarity and zwitterionic character of the 4-pyridone structure, which facilitates nucleophilic attack. [6]While our system involves a pyridinium cation, the principle of enhanced electronic communication from the para position holds. The reaction likely proceeds through a standard S(_N)2 mechanism, but with a transition state that has some S(_N)1 character.

3-Picolyl Chloride HCl: The Deactivated Isomer

The 3-isomer is the least reactive of the three. The chloromethyl group is in the meta position relative to the nitrogen atom.

-

Inductive Effect: The strong -I effect is still operative, deactivating the reaction center.

-

Resonance Effect: There is no possibility for resonance stabilization of a developing positive charge on the methylene carbon from the meta position. The positive charge cannot be delocalized onto the nitrogen atom.

Without the accelerating effects of NGP or resonance stabilization, the 3-isomer is left only with the potent deactivating inductive effect of the pyridinium nitrogen. Consequently, it undergoes nucleophilic substitution much more slowly than the other two isomers, proceeding via a conventional, and sluggish, S(_N)2 pathway.

Comparative Reactivity Summary

Based on the mechanistic principles discussed, a clear hierarchy of reactivity can be established. The rate of nucleophilic substitution is expected to follow the order:

2-Picolyl Chloride HCl >> 4-Picolyl Chloride HCl > 3-Picolyl Chloride HCl

This predicted order is based on the overwhelming rate acceleration provided by anchimeric assistance for the 2-isomer, and the superior ability of the 4-position to stabilize the transition state via resonance compared to the 3-position.

| Isomer | Primary Mechanism | Key Electronic Factors | Predicted Relative Rate |

| 2-Picolyl Chloride HCl | NGP (Anchimeric Assistance) | Intramolecular nucleophilic attack by ortho-N | Very Fast (e.g., >1000) |

| 4-Picolyl Chloride HCl | S(_N)2 | -I (deactivating), -M (stabilizing) | Moderate (e.g., ~5-10) |

| 3-Picolyl Chloride HCl | S(_N)2 | -I (deactivating), No resonance | Slow (Baseline, 1) |

Note: The relative rate values are illustrative, based on known magnitudes of NGP and electronic effects, and are intended for comparative purposes. Actual values will depend on the specific nucleophile, solvent, and temperature. [4]

Experimental Protocol: A Self-Validating Kinetic Analysis

To empirically determine and validate the reactivity hierarchy, a comparative kinetic study of the solvolysis of the three isomers is essential. The following protocol is designed to be a self-validating system, where the observation of precipitation of a salt byproduct provides a clear, observable endpoint.

Objective

To determine the relative rates of reaction for 2-, 3-, and 4-picolyl chloride hydrochloride with sodium iodide in acetone. This reaction is a Finkelstein-type S(_N)2 reaction, where the insoluble sodium chloride precipitates upon formation, providing a visual indication of reaction progress. [7]

Materials

-

2-Picolyl chloride hydrochloride (CAS: 6959-47-3) [8]* 3-Picolyl chloride hydrochloride (CAS: 6959-48-4)

-

4-Picolyl chloride hydrochloride (CAS: 1822-51-1)

-

Sodium Iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Dry test tubes (18x150 mm)

-

Stoppers for test tubes

-

Pipettes or graduated cylinders

-

Stopwatch

Experimental Workflow

Caption: Workflow for the comparative kinetic analysis of picolyl chloride isomers.

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. This will serve as the nucleophile solution. Ensure the NaI is fully dissolved.

-

Label three clean, dry test tubes for each of the picolyl chloride isomers.

-

-

Reaction Setup:

-

Into each of the three labeled test tubes, add 2 mL of the 15% NaI in acetone solution. [7] * Prepare to add the substrate. Have a stopwatch ready.

-

-

Initiation and Observation:

-

To the first test tube (e.g., the 2-isomer), add 2 drops of the corresponding picolyl chloride.

-

Immediately stopper the tube, shake vigorously to mix, and start the stopwatch.

-

Place the tube in a rack and observe carefully against a dark background.

-

Record the time at which the first sign of a persistent cloudiness or precipitate (NaCl) appears.

-

Repeat the exact same procedure for the 3- and 4-isomers, aiming to perform the tests as simultaneously as possible for accurate comparison. [7]

-

-

Data Analysis and Validation:

-

The reaction rate is inversely proportional to the time taken for the precipitate to appear.

-

The expected result is that the precipitate will appear almost instantly for the 2-isomer, after a moderate period for the 4-isomer, and significantly later (or perhaps not at all within the observation period) for the 3-isomer.

-

This experiment directly validates the predicted reactivity order: 2- > 4- > 3-.

-

Conclusion for the Applied Scientist

The reactivity of this compound isomers is not monolithic; it is a nuanced function of the substituent's position. For the synthetic chemist, this differential reactivity is a powerful tool.

-

The 2-isomer is a highly reactive alkylating agent, ideal for rapid substitutions where its enhanced reactivity can be leveraged, but care must be taken to control the reaction.

-

The 4-isomer behaves more like a typical, albeit electronically modified, benzylic halide, offering a moderate and predictable level of reactivity.

-

The 3-isomer is the most stable and least reactive, suitable for applications where the picolyl group must be introduced under more forcing conditions or survive reaction conditions that would affect the other isomers.

By understanding the underlying principles of anchimeric assistance and electronic effects, researchers can make informed decisions, optimizing reaction conditions and rationally designing synthetic routes that exploit the unique chemical personality of each isomer.

References

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

Dalal Institute. Anchimeric Assistance. Available at: [Link]

-

Lee, J. et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. Available at: [Link]

-

Scribd. Anchimeric Assistance. Available at: [Link]

-

Wikipedia. Neighbouring group participation. Available at: [Link]

-

Chemistry LibreTexts. (2019). 30.4: Anchimeric Assistance. Available at: [Link]

-

Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. Available at: [Link]

-

ResearchGate. (2019). Stereoinvertive SN1 Through Neighboring Group Participation. Available at: [Link]

-

Save My Exams. (2024). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

-

Scribd. Neighboring Group Participation. Available at: [Link]

-

Borodkin, G. I., Konradi, N. R., & Shubin, V. G. (1988). Structural and kinetic relationships of solvolysis reactions with anchimeric assistance. Acetolysis of trans-2-substituted cyclopentyl p-toluenesulfonates. J. Org. Chem. USSR (Engl. Transl.). Available at: [Link]

-

Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. The Journal of Organic Chemistry. Available at: [Link]

-

Bentley, T. W., & Ebdon, D. N. (1987). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. Available at: [Link]

-

PubChem. Picolyl chloride. National Institutes of Health. Available at: [Link]

-